molecular formula C27H33N3O7 B12722491 Cbz-Phe-psi((R,S)-cis-epoxide)Gly-Val CAS No. 176442-49-2

Cbz-Phe-psi((R,S)-cis-epoxide)Gly-Val

Cat. No.: B12722491
CAS No.: 176442-49-2
M. Wt: 511.6 g/mol
InChI Key: HWQQUDCAYYKRLO-WIHVIGOGSA-N
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Description

Cbz-Phe-psi((R,S)-cis-epoxide)Gly-Val is a synthetic peptide derivative that includes a carbobenzoxy (Cbz) protecting group, phenylalanine (Phe), a pseudo-peptide bond with a cis-epoxide, glycine (Gly), and valine (Val). This compound is of interest in the field of medicinal chemistry and peptide synthesis due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-Phe-psi((R,S)-cis-epoxide)Gly-Val typically involves multiple steps:

    Protection of Amino Groups: The amino groups of phenylalanine and glycine are protected using the carbobenzoxy (Cbz) group.

    Formation of Pseudo-Peptide Bond: The pseudo-peptide bond with the cis-epoxide is formed through a series of reactions involving epoxidation of an alkene precursor.

    Coupling Reactions: The protected amino acids are coupled using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Deprotection: The final compound is obtained by removing the protecting groups under specific conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve automated peptide synthesizers, which can efficiently handle the multiple steps of protection, coupling, and deprotection.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the epoxide group.

    Reduction: Reduction reactions can target the epoxide group, converting it to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide group, leading to ring-opening and formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for epoxidation.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) for reducing the epoxide.

    Substitution: Nucleophiles like amines or thiols for ring-opening reactions.

Major Products Formed

    Diols: From reduction of the epoxide.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of complex peptides and peptidomimetics.

    Biology: Studied for its interactions with enzymes and receptors.

    Medicine: Investigated for its potential as a therapeutic agent or drug delivery system.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of Cbz-Phe-psi((R,S)-cis-epoxide)Gly-Val involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The peptide backbone may also interact with binding sites, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Cbz-Phe-Gly-Val: Lacks the epoxide group, making it less reactive.

    Cbz-Phe-psi((R,S)-trans-epoxide)Gly-Val: Contains a trans-epoxide instead of a cis-epoxide, which may affect its reactivity and biological activity.

    Cbz-Phe-psi((R,S)-cis-epoxide)Ala-Val: Substitutes glycine with alanine, altering its structural and functional properties.

Uniqueness

Cbz-Phe-psi((R,S)-cis-epoxide)Gly-Val is unique due to the presence of the cis-epoxide group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

CAS No.

176442-49-2

Molecular Formula

C27H33N3O7

Molecular Weight

511.6 g/mol

IUPAC Name

(2S)-3-methyl-2-[[2-[[2-[(2S,3R)-3-[(1S)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]oxiran-2-yl]acetyl]amino]acetyl]amino]butanoic acid

InChI

InChI=1S/C27H33N3O7/c1-17(2)24(26(33)34)30-23(32)15-28-22(31)14-21-25(37-21)20(13-18-9-5-3-6-10-18)29-27(35)36-16-19-11-7-4-8-12-19/h3-12,17,20-21,24-25H,13-16H2,1-2H3,(H,28,31)(H,29,35)(H,30,32)(H,33,34)/t20-,21-,24-,25+/m0/s1

InChI Key

HWQQUDCAYYKRLO-WIHVIGOGSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)CNC(=O)C[C@H]1[C@H](O1)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CNC(=O)CC1C(O1)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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